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Compound of Interest

Compound Name: ATI22-107

Cat. No.: B1667671 Get Quote

Initial investigations into ATI22-107 as a potential therapeutic agent for schizophrenia have

revealed no supporting scientific literature, clinical trial data, or publicly available research. All

current evidence points to ATI22-107 as a novel cardiovascular agent with a dual mechanism

of action, designed for conditions requiring inotropic support.

This technical guide synthesizes the available preclinical data on ATI22-107, focusing on its

established pharmacological profile in the cardiovascular system. The information presented is

intended for researchers, scientists, and drug development professionals to clarify the current

understanding of this compound and to highlight the absence of data related to its use in

psychiatric disorders.

Core Mechanism of Action
ATI22-107 is characterized as a novel dual pharmacophore compound. Its primary mechanism

involves the simultaneous inhibition of two key targets in cardiomyocytes:

Type III Phosphodiesterase (PDE-III): Inhibition of PDE-III leads to an increase in

intracellular cyclic adenosine monophosphate (cAMP), which in turn enhances cardiac

contractility (inotropic effect).

L-type Calcium Channel (LTCC): Antagonism of the LTCC is intended to mitigate the risk of

calcium overload, a common side effect of traditional PDE-III inhibitors that can lead to

arrhythmias[1][2].
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This dual action is designed to provide a safer profile for an inotropic agent, balancing

enhanced heart muscle contractility with a reduction in arrhythmogenic potential[1][2].

Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical studies on ATI22-
107's effects on feline ventricular myocytes.

Parameter ATI22-107 Effect
Enoximone (PDE-III
inhibitor) Effect

Reference

Peak Intracellular

Ca2+

Dose-dependent

increase at 300 nM

and 1.0 µM

Dose-dependent

increase
[1][2]

Diastolic Intracellular

Ca2+
Minimal to no increase

Dose-dependent

increase
[1][2]

L-type Calcium

Channel Current

Dose-dependent

decrease
Not reported [1][2]

Myocardial

Contractility

Augmentation at lower

stimulation

frequencies

Dose-dependent

augmentation across

all frequencies

[1][2]

Experimental Protocols
The primary preclinical evaluation of ATI22-107 involved in vitro studies using feline ventricular

myocytes and trabeculae.

Isolation of Feline Ventricular Myocytes
Animal Model: Adult feline hearts were used.

Procedure: Hearts were rapidly excised and mounted on a Langendorff apparatus for

retrograde perfusion.

Enzymatic Digestion: The coronary arteries were perfused with a collagenase and

hyaluronidase solution to digest the extracellular matrix and isolate individual myocytes.
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Cell Collection: The digested ventricular tissue was minced and gently agitated to release

single, rod-shaped, calcium-tolerant myocytes.

Measurement of Intracellular Calcium Transients
Fluorescent Indicator: Isolated myocytes were loaded with the calcium-sensitive fluorescent

dye Fluo-3 AM.

Stimulation: Myocytes were field-stimulated to elicit contractions and associated calcium

transients.

Data Acquisition: A photomultiplier tube or a high-speed camera was used to capture the

fluorescence intensity changes, which are proportional to the intracellular calcium

concentration.

Drug Application: ATI22-107 or the comparator drug, enoximone, was added to the

superfusate at varying concentrations to determine dose-dependent effects.

Patch-Clamp Electrophysiology for L-type Calcium
Channel Current

Configuration: Whole-cell patch-clamp technique was employed on isolated ventricular

myocytes.

Voltage Protocol: A specific voltage-clamp protocol was used to isolate and measure the

current flowing through the L-type calcium channels.

Drug Perfusion: ATI22-107 was perfused onto the patched cell to measure its direct effect on

the LTCC current amplitude.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of ATI22-107 in

cardiomyocytes and the general experimental workflow for its evaluation.
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Proposed signaling pathway of ATI22-107 in a cardiomyocyte.
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Workflow for preclinical evaluation of ATI22-107.

Conclusion
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The available scientific evidence identifies ATI22-107 as a cardiovascular compound with a

dual mechanism of action aimed at increasing myocardial contractility while minimizing the risk

of arrhythmias. There is currently no public data from preclinical or clinical studies to suggest

that ATI22-107 is being investigated as a potential treatment for schizophrenia or any other

psychiatric disorder. The molecular targets of ATI22-107 (PDE-III and LTCC in cardiomyocytes)

are not recognized as primary therapeutic targets for the pathophysiology of schizophrenia.

Professionals in drug development and neuroscience research should be aware that, based on

current knowledge, ATI22-107's therapeutic potential lies within the field of cardiology. Any

consideration of this compound for neurological or psychiatric applications would require a

significant and currently unreported shift in its research and development trajectory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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